2,2,3,4,4,4-Hexafluorobutyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVPUWGVOPDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64376-86-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80880403 | |

| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64376-86-9, 36405-47-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (HFBMA): Properties, Polymerization, and Advanced Applications

Introduction: The Significance of Fluorination in Methacrylate Chemistry

In the landscape of advanced polymer science, fluorinated monomers represent a cornerstone for the development of high-performance materials. The strategic incorporation of fluorine atoms into a polymer backbone imparts a unique combination of properties not achievable with conventional hydrocarbon-based analogues. 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) stands out as a pivotal monomer in this class. Its structure, which marries a reactive methacrylate group with a highly fluorinated butyl ester chain, provides a gateway to polymers with exceptional thermal stability, chemical inertness, low surface energy, and unique optical properties.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple datasheet to provide a synthesized understanding of HFBMA's core chemical properties, detailed methodologies for its polymerization, and an exploration of the resulting polymer's characteristics and its potential in cutting-edge applications. The narrative is grounded in the causality of experimental choices, providing not just the "how" but the "why" for key protocols and material behaviors.

Part 1: Physicochemical Properties of the HFBMA Monomer

Understanding the monomer is fundamental to controlling its polymerization and predicting the properties of the resulting polymer. HFBMA is a colorless, clear liquid whose chemical identity is defined by the CAS number 36405-47-7.[2][3] The molecule's structure is the primary determinant of its behavior.

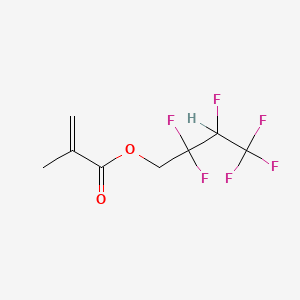

Caption: Chemical structure of this compound (HFBMA).

The methacrylate functional group provides a readily polymerizable vinyl bond, while the C-F bonds in the ester side chain, being significantly stronger and more polar than C-H bonds, are responsible for the unique properties conferred to the resulting polymers.[4] A summary of HFBMA's key quantitative properties is presented in Table 1.

Table 1: Core Physicochemical Properties of HFBMA Monomer

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 36405-47-7 | [1][3] |

| Molecular Formula | C₈H₈F₆O₂ | [1][3] |

| Molecular Weight | 250.14 g/mol | [1][3] |

| Appearance | Colorless, clear liquid | [1][2] |

| Boiling Point | 158 °C (at 101.3 kPa) | [1][5][6] |

| Density | 1.338 - 1.348 g/mL at 25 °C | [1][5][7] |

| Refractive Index (n20/D) | ~1.361 | [5][7] |

| Flash Point | 57 °C (closed cup) | [1][7] |

| Vapor Pressure | 0.25 psi (17.2 hPa) at 20 °C | [1][7] |

| Solubility | Difficult to mix in water | [5][8] |

| Typical Purity | ≥96.0 - 98.0% | [1][7] |

| Common Stabilizer | Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) |[7] |

Spectroscopic Characterization: While detailed spectral assignments are scarce in readily available literature, the structure of HFBMA allows for predictable spectroscopic signatures essential for quality control and reaction monitoring:

-

¹H NMR: Expected signals would include two distinct singlets in the vinyl region (~5.5-6.2 ppm) for the geminal protons on the double bond, a singlet for the methyl group (~1.9 ppm), a triplet for the -O-CH₂- group, and a complex multiplet for the lone proton on the fluorinated chain (-CFH-).[3]

-

¹³C NMR: Key resonances would correspond to the carbonyl carbon, the vinyl carbons, the methyl carbon, and the carbons of the fluorinated alkyl chain, which would show characteristic splitting due to C-F coupling.[3]

-

FTIR: The spectrum is dominated by a strong carbonyl (C=O) stretching vibration (~1735 cm⁻¹), C=C stretching (~1640 cm⁻¹), and very strong, broad absorbances in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching vibrations.[3]

Part 2: Polymerization of HFBMA

The synthesis of poly(this compound), or poly(HFBMA), can be achieved through several radical polymerization techniques. The choice of method dictates the level of control over the polymer's molecular weight, dispersity (Đ), and architecture. For researchers, understanding both conventional and controlled polymerization methods is crucial.

The Rationale for Controlled vs. Conventional Polymerization

Conventional free-radical polymerization is a robust and straightforward method often initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[9] This method is effective for producing high molecular weight polymers but offers limited control over chain growth, leading to polymers with a broad molecular weight distribution (typically Đ > 1.5).

In contrast, controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers.[1] This level of precision is paramount in applications like drug delivery, where the polymer's size directly influences its pharmacokinetic profile.

Caption: Decision workflow for selecting a HFBMA polymerization method.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol is a representative method for synthesizing poly(HFBMA) with high conversion, adapted from established procedures for analogous fluorinated and non-fluorinated methacrylates.[4][9]

Causality:

-

Initiator: AIBN is chosen due to its well-characterized, predictable decomposition kinetics at moderate temperatures (60-80 °C), minimizing side reactions.

-

Solvent: Toluene is a suitable solvent that dissolves both the monomer and the resulting polymer, preventing autoacceleration (the Trommsdorff effect) that can occur in bulk polymerizations. Fluorinated solvents like trifluorotoluene are also excellent choices.[1]

-

Temperature: 70 °C provides a suitable rate of initiation from AIBN without causing significant thermal degradation of the monomer or polymer.

-

Purification: Precipitation into a non-solvent, like methanol, is a standard and effective technique to separate the high molecular weight polymer from unreacted monomer and initiator fragments.

Step-by-Step Methodology:

-

Monomer Preparation: Pass HFBMA monomer (e.g., 10.0 g, 40.0 mmol) through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified HFBMA, AIBN (e.g., 65.7 mg, 0.4 mmol, for a 100:1 monomer-to-initiator ratio), and toluene (e.g., 20 mL).

-

Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill the flask with an inert gas (Nitrogen or Argon).

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours). The solution will become noticeably more viscous as the polymer forms.

-

Termination & Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Dilute the viscous solution with a small amount of a suitable solvent (e.g., THF) if necessary. Slowly pour the polymer solution into a large excess of a stirred non-solvent (e.g., 400 mL of methanol). The white, stringy poly(HFBMA) will precipitate.

-

Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

This protocol is based on the work of Hussain et al. (2008) for the synthesis of well-defined poly(HFBMA).[1][8]

Causality:

-

Initiator/Catalyst System: The combination of a multi-functional initiator (in this case, derived from an octa(aminophenyl)silsesquioxane or a simpler alkyl halide like ethyl α-bromoisobutyrate), a copper(I) halide catalyst (CuCl), and a nitrogen-based ligand (e.g., 2,2'-bipyridine) forms the activating/deactivating system that reversibly generates radicals, enabling controlled chain growth.

-

Solvent: Trifluorotoluene is an ideal solvent as its polarity is suitable for the catalyst complex and it is inert under the reaction conditions.

-

Temperature: 75 °C is an optimal temperature to ensure a sufficient rate of atom transfer and propagation without leading to undesirable termination reactions.

Step-by-Step Methodology:

-

Reagent Preparation: HFBMA monomer should be passed through basic alumina. Solvents should be dried and deoxygenated.

-

Reaction Setup: In a glovebox or under inert atmosphere, add CuCl (e.g., 9.9 mg, 0.1 mmol) and 2,2'-bipyridine (e.g., 31.2 mg, 0.2 mmol) to a Schlenk flask.

-

Component Addition: Add purified HFBMA (e.g., 2.50 g, 10 mmol) and trifluorotoluene (e.g., 5 mL). Seal the flask.

-

Initiation: After stirring to dissolve the components, add the initiator (e.g., ethyl α-bromoisobutyrate, 19.5 mg, 0.1 mmol, for a target degree of polymerization of 100).

-

Polymerization: Immerse the flask in a preheated oil bath at 75 °C. Samples can be taken periodically via an inert syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

Termination & Purification: After the desired time or conversion is reached, cool the reaction and expose it to air. The green/blue color of the copper(II) species will become apparent. Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Isolation: Precipitate the filtered solution into cold methanol, filter the resulting polymer, and dry under vacuum.

Part 3: Properties and Applications of Poly(HFBMA)

The unique properties of poly(HFBMA) stem directly from its chemical structure, making it a high-value material for specialized applications.

Caption: Relationship between Poly(HFBMA) structure, properties, and applications.

Core Polymer Properties

Table 2: Key Properties of Poly(this compound)

| Property | Description / Value | Rationale & Significance | Source(s) |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Estimated: 40 - 95 °C | No specific value is consistently reported in literature. Tg is higher than non-fluorinated analogues due to steric hindrance of the bulky side chain. The exact value depends on molecular weight and tacticity. Similar fluorinated polymethacrylates (e.g., poly(TFEMA) copolymers) exhibit Tg values in the 80-95 °C range. This property defines the material's transition from a rigid, glassy state to a softer, rubbery state. | [1][2][10][11] |

| Thermal Stability (TGA) | Onset of decomposition: ~230-300 °C | The high energy of the C-F bonds contributes to superior thermal stability compared to many conventional acrylics. This allows for a wider processing window and use in high-temperature environments. | [1] |

| Surface Properties | Highly Hydrophobic; Low Surface Energy | The dense fluorination on the side chains creates a low-energy surface that repels both water and oils. The water contact angle for the closely related poly(hexafluorobutyl acrylate) is reported to be ~94°. This is critical for anti-fouling and self-cleaning surfaces. | [12] |

| Optical Properties | Low Refractive Index, Optically Clear | Fluorine's low polarizability results in polymers with a lower refractive index than their hydrocarbon counterparts. This makes poly(HFBMA) an excellent candidate for cladding layers in optical fibers, where a refractive index mismatch is required to guide light. | [6][10] |

| Biocompatibility | Generally considered bio-inert | Fluoropolymers are well-known for their chemical inertness and biocompatibility, making them suitable for various biomedical applications where minimal interaction with biological systems is required. |[2][9] |

Applications in Research and Drug Development

While widely used in coatings and optics, the properties of poly(HFBMA) present compelling opportunities for the life sciences, particularly in drug development.[6]

The Drug Delivery Paradigm: The central challenge in drug delivery is to maximize the therapeutic efficacy of a drug while minimizing its side effects. Polymer-drug conjugates are a powerful strategy to achieve this. By covalently attaching a drug to a high-molecular-weight polymer carrier, one can:

-

Prolong Circulation: Polymers above the renal clearance threshold (~40 kDa) remain in the bloodstream longer, increasing the probability of reaching the target site.

-

Enable Passive Targeting: Leaky vasculature in tumor tissues allows for the preferential accumulation of large polymer conjugates, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.

-

Control Release: By incorporating a biodegradable spacer between the polymer and the drug, the drug's release can be triggered by specific physiological conditions (e.g., low pH in endosomes or specific enzymes in a tumor microenvironment).

The Potential of Poly(HFBMA) as a Drug Carrier: Polymers based on N-(2-hydroxypropyl) methacrylamide (HPMA) are the clinical gold standard for this approach. However, fluorinated methacrylates like HFBMA offer intriguing possibilities for creating next-generation delivery vehicles:

-

Hydrophobic Drug Encapsulation: Copolymers containing HFBMA could be designed to form amphiphilic block copolymer micelles. The hydrophobic, fluorinated core would serve as an ideal microenvironment to encapsulate and solubilize poorly water-soluble anticancer drugs, while a hydrophilic block would ensure stability in aqueous media.

-

Enhanced Stability and Inertness: The chemical resistance imparted by the fluorinated segments could protect the carrier and its payload from premature degradation in the biological milieu.[9]

-

Multifunctional Platforms: The methacrylate backbone is readily functionalized. Copolymers of HFBMA could be synthesized to include not only the drug but also targeting ligands (e.g., antibodies, peptides) and imaging agents, creating a truly theranostic platform.

The synthesis of such advanced architectures would necessitate a controlled polymerization technique like ATRP to ensure the precise block lengths and functionalities required for self-assembly and biological activity.

Conclusion and Future Outlook

This compound is more than just a specialty monomer; it is a versatile building block for a vast array of advanced materials. Its unique combination of a polymerizable methacrylate head and a stable, low-energy fluorinated tail enables the creation of polymers with desirable thermal, optical, and surface properties. While its role in coatings and optics is well-established, its potential in the biomedical field, particularly for the development of novel drug delivery systems, is an exciting and underexplored frontier. For researchers and drug development professionals, understanding the fundamental chemical properties and polymerization kinetics of HFBMA is the first step toward harnessing its full potential to design the next generation of high-performance materials.

References

-

Hussain, H., et al. (2008). Synthesis and Characterization of Organic/Inorganic Hybrid Star Polymers of this compound and Octa(aminophenyl)silsesquioxane Nano-Cage Made via Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46(21), 7287-7298. Available at: [Link]

-

Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1263-1274. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound (HFBMA): Properties & Uses. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549772, this compound. PubChem. Available at: [Link]

-

3M Innovative Properties Company. (2018). Fluoroalkyl (meth)acrylate polymers and compositions. European Patent Office. (EP 3336112 A1). Available at: [Link]

-

Ren, Y., et al. (2015). Fluorinated Poly(meth)acrylate: Synthesis and properties. Chinese Journal of Polymer Science, 33, 1445-1460. Available at: [Link]

-

Yilmaz, G., et al. (2023). Large-Area Deposition of Hydrophobic Poly(hexafluorobutyl Acrylate) Thin Films on Wetting-Sensitive and Flexible Substrates via Plasma-Enhanced Chemical Vapor Deposition. Polymers, 15(14), 3098. Available at: [Link]

-

Varshney, A., Prajapati, K., & Jain, N. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 23(10), 4471-4473. Available at: [Link]

-

Etrych, T., et al. (2017). HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. Macromolecular bioscience, 17(9). Available at: [Link]

-

Suzhou Hechuang Chemical Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Gaponova, D. M., & Golubev, V. B. (2020). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Polymer Science, Series B, 62(6), 661-679. Available at: [Link]

-

Li, W., et al. (2018). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Polymers, 10(12), 1363. Available at: [Link]

-

Chytil, P., et al. (2018). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Journal of personalized medicine, 8(1), 10. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CO 2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property rela ... - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00413F [pubs.rsc.org]

- 3. This compound | C8H8F6O2 | CID 549772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 5. This compound | 36405-47-7 [chemicalbook.com]

- 6. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 7. This compound 98 36405-47-7 [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physical Properties of 2,2,3,4,4,4-Hexafluorobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (HFBMA), a fluorinated monomer of significant interest in the development of advanced polymers for specialized applications, including drug delivery systems, medical devices, and high-performance coatings. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties and methodologies for their characterization.

Introduction: The Significance of Fluorination in Methacrylate Chemistry

This compound (HFBMA) is a functional monomer distinguished by the presence of a hexafluorobutyl group attached to the methacrylate backbone.[1] This high degree of fluorination imparts a unique set of physicochemical characteristics to the monomer and its resultant polymers. Understanding these properties is paramount for researchers and developers aiming to leverage the unique attributes of HFBMA in their work. The incorporation of fluorine atoms into the polymer structure can lead to enhanced thermal stability, chemical resistance, and low surface energy, making it a valuable component in the design of sophisticated materials.[2]

Core Physicochemical Properties of HFBMA Monomer

The fundamental physical properties of the HFBMA monomer are crucial for its handling, storage, and polymerization. These properties dictate the reaction conditions and the ultimate performance of the resulting polymeric materials.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈F₆O₂ | [1][2] |

| Molecular Weight | 250.14 g/mol | [1][2] |

| Appearance | Transparent, colorless liquid | [1] |

| Density | 1.338–1.348 g/mL at 25°C | [1] |

| Boiling Point | 158 °C | [1] |

| Refractive Index (n20/D) | 1.3590–1.3650 | [3] |

| Flash Point | 57 °C (closed cup) | [1] |

| Vapor Pressure | 0.25 psi (at 20 °C) | |

| Water Solubility | Difficult to mix in water | [4][5] |

| Purity | Typically ≥ 96.0% | [1] |

Expert Insights: The relatively high boiling point of HFBMA compared to shorter-chain methacrylates is a direct consequence of its higher molecular weight and the strong intermolecular forces introduced by the fluorine atoms. Its immiscibility with water is a key characteristic of fluorinated compounds and is foundational to the hydrophobic and oleophobic properties of its polymers. The stated flash point indicates that HFBMA is a flammable liquid and appropriate safety precautions must be taken during handling and storage.

Polymerization and Resulting Polymer Properties

HFBMA can be polymerized through various techniques, with controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) being particularly effective for creating well-defined polymer architectures. The properties of the resulting poly(this compound) (PHFBMA) are of significant interest for material science and drug development applications.

Polymerization Characteristics

Causality in Experimental Design for Polymerization: The choice of a controlled polymerization technique like ATRP is driven by the need for precise control over molecular weight, polydispersity, and polymer architecture. This is particularly crucial in drug delivery applications where these parameters can significantly impact drug loading, release kinetics, and biocompatibility.

Physical Properties of Poly(HFBMA)

| Property | Value | Source(s) |

| Appearance | Solid | |

| Glass Transition Temperature (Tg) | Data not readily available in public literature. Star polymers of HFBMA exhibit a slightly higher Tg than the linear form. | |

| Viscosity | 12 cP (1% solution in methylene chloride at 25°C) | |

| Solubility | Soluble in DMSO, NMP, THF, and methylene chloride. |

Expert Insights: The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. While a specific value for linear PHFBMA is not widely reported, it is expected to be influenced by the bulky, fluorinated side chains, which can restrict segmental motion and potentially lead to a higher Tg compared to non-fluorinated analogues. The solubility profile of PHFBMA in various organic solvents is important for processing and formulation development.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following experimental protocols are designed as self-validating systems, with clear steps and justifications for the chosen methodologies.

Determination of Monomer Density

Methodology:

-

Instrumentation: Utilize a calibrated pycnometer or a digital density meter.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Record the mass of the empty pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and record the mass. This allows for the precise determination of the pycnometer's volume.

-

Empty, clean, and thoroughly dry the pycnometer.

-

Fill the pycnometer with HFBMA at a controlled temperature (e.g., 25°C).

-

Record the mass of the pycnometer filled with HFBMA.

-

Calculate the density using the formula: Density = (mass of HFBMA) / (volume of the pycnometer).

-

-

Self-Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be within an acceptable range (e.g., ±0.001 g/mL).

Causality: The use of a calibrated pycnometer and a controlled temperature is crucial as density is temperature-dependent. Multiple measurements provide statistical confidence in the obtained value.

Synthesis of Linear Poly(HFBMA) via Atom Transfer Radical Polymerization (ATRP)

This protocol provides a general framework for the synthesis of linear PHFBMA. The specific ratios of initiator, catalyst, and ligand may need to be optimized depending on the desired molecular weight and polydispersity.

Methodology:

-

Materials:

-

This compound (HFBMA), inhibitor removed.

-

Ethyl α-bromoisobutyrate (EBiB) (initiator).

-

Copper(I) bromide (CuBr) (catalyst).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

-

Anisole (solvent).

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add CuBr.

-

Seal the flask and subject it to several vacuum-argon cycles to remove oxygen.

-

In a separate, dry flask, prepare a solution of HFBMA, EBiB, and PMDETA in anisole.

-

Deoxygenate this solution by bubbling with argon for at least 30 minutes.

-

Using a cannula, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of argon.

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).

-

Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (THF).

-

Purify the polymer by precipitating it in a non-solvent such as methanol or hexane.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

-

Self-Validation: The linearity of the first-order kinetic plot (ln([M]₀/[M]) vs. time) and the linear evolution of molecular weight with conversion are indicative of a controlled polymerization process. A narrow polydispersity index (PDI < 1.5) further validates the "living" nature of the polymerization.

Causality: The removal of oxygen is critical as it can terminate the radical polymerization. The ratio of monomer to initiator determines the theoretical molecular weight of the polymer. The ligand (PMDETA) is essential to solubilize the copper catalyst and control its reactivity.

Caption: Workflow for the synthesis of poly(HFBMA) via ATRP.

Safety and Handling

HFBMA is classified as a flammable liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Conclusion

This compound is a monomer with a unique property profile that makes it a valuable building block for advanced functional polymers. Its high fluorine content imparts desirable characteristics such as hydrophobicity, chemical resistance, and thermal stability. While some of its physical properties and polymerization kinetics require further investigation and public dissemination, the information presented in this guide provides a solid foundation for researchers and developers working with this promising monomer. The provided experimental protocols offer a starting point for the reliable characterization and polymerization of HFBMA, enabling further innovation in fields ranging from drug delivery to advanced materials.

References

-

This compound (HFBMA) | Jamorin.

-

This compound | C8H8F6O2 | CID 549772 - PubChem.

-

This compound - ChemicalBook.

-

This compound 98% | Sigma-Aldrich.

-

2,2,3,4,4,4-Hexafluorobutyl acrylate | 54052-90-3 - ChemicalBook.

-

The reactivity ratios calculated by the three methods. | Download Table - ResearchGate.

-

Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC.

-

Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms - ChemRxiv.

-

2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) | Jamorin.

-

Contribution to the study of the kinetics of radical homo‐ and copolymerization of fluoroalkyl methacrylates, 2. 2,2,3,4,4,4‐hexafluorobutyl methacrylate and 2,2,3,3,4,4,5,5‐octafluoropentyl methacrylate | Request PDF - ResearchGate.

-

This compound (stabilized with MEHQ) - Tokyo Chemical Industry.

-

This compound, 96%, stab. - Thermo Fisher Scientific.

-

Free Radical Copolymerization Reactivity Ratios - ResearchGate.

-

Atom Transfer Radical Polymerization (ATRP) - Reaction Setup - YouTube.

-

This compound, 96%, stab. | Fisher Scientific.

-

Thermal Transitions of Homopolymers: Glass Transition & Melting Point - Sigma-Aldrich.

-

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methacrylate Monomers - Benchchem.

-

Atom transfer radical polymerization - Research Collection.

-

Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials - Wiley Online Library.

-

(PDF) Effect of structure on the glass transition temperatures of linear and crosslinked poly(isobornylacrylate-co-isobutylacrylate) - ResearchGate.

-

Controlled Radical Polymerization Guide - Sigma-Aldrich.

-

(PDF) Glass-Transition Temperature and Characteristic Temperatures of α Transition in Amorphous Polymers Using the Example of Poly(methyl methacrylate) - ResearchGate.

-

This compound (stabilized with MEHQ) - TCI Chemicals.

-

This compound 98% | 36405-47-7 - Sigma-Aldrich.

Sources

- 1. jamorin.com [jamorin.com]

- 2. This compound | C8H8F6O2 | CID 549772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96%, stab. 100 g | Buy Online [thermofisher.com]

- 4. This compound CAS#: 36405-47-7 [m.chemicalbook.com]

- 5. This compound, 96%, stab. | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorinated Methacrylates: The HFBMA Monomer Core

Executive Summary

Fluorinated polymers represent a cornerstone in the development of high-performance materials, prized for their exceptional chemical inertness, thermal stability, and unique surface properties. Within this class, fluorinated methacrylate monomers serve as critical building blocks for creating advanced polymers with tailored functionalities. This guide provides a detailed technical examination of a key monomer frequently abbreviated as HFBMA. It is crucial to note that "HFBMA" is commonly used to refer to two distinct isomers: 2,2,3,4,4,4-Hexafluorobutyl Methacrylate and 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate . This document will elucidate the structures, properties, and applications of both, with a primary focus on the more frequently cited hexa-fluoro variant. We will explore the fundamental physicochemical characteristics that arise from their fluorinated structure, detail polymerization methodologies, and analyze the resultant polymer properties. The objective is to provide researchers and developers with the foundational knowledge and practical insights required to effectively leverage HFBMA in demanding applications, from specialty coatings to advanced biomaterials and drug delivery systems.

The Strategic Advantage of Fluorination in Methacrylate Monomers

The incorporation of fluorine into organic molecules imparts a unique and powerful set of properties. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, leading to exceptional thermal and chemical stability. Furthermore, the high electronegativity and low polarizability of fluorine atoms result in weak intermolecular forces, which translates to low surface energy, hydrophobicity, and oleophobicity.

When these attributes are combined with the versatile polymerizable methacrylate backbone, the resulting monomers become invaluable tools for creating materials with:

-

Enhanced Durability: Superior resistance to weathering, UV radiation, and harsh chemical environments.[1][2]

-

Unique Surface Properties: Low friction, anti-fouling, and stain resistance capabilities.[1][2]

-

Tailored Optical Characteristics: Fluorination typically lowers the refractive index of a polymer, a critical property for optical applications like anti-reflective coatings and cladding for optical fibers.[1][3]

HFBMA is a prime example of a monomer designed to leverage these benefits for specialized scientific and industrial applications.

HFBMA Monomer: Unpacking the Isomeric Structures

The acronym HFBMA can lead to ambiguity. It is essential to distinguish between the two primary commercially available isomers, as the single additional fluorine atom in the "hepta-" variant subtly alters its physicochemical properties.

Chemical Structures

The core structure consists of a methacrylate group ester-linked to a fluorinated butyl chain. The point of difference is the degree of fluorination on the butyl group.

Caption: Chemical formulas of Hexa-HFBMA and Hepta-HFBMA isomers.

Core Physicochemical Properties

The following table summarizes and compares the key properties of both HFBMA isomers, compiled from leading chemical supplier data. This data is critical for experimental design, safety considerations, and predicting polymer characteristics.

| Property | This compound | 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate |

| Synonym(s) | Hexa-HFBMA | Hepta-HFBMA |

| CAS Number | 36405-47-7[1][4][5][6][7][8] | 13695-31-3[9] |

| Molecular Formula | C₈H₈F₆O₂[1][6][10] | C₈H₇F₇O₂[9][11] |

| Molecular Weight | 250.14 g/mol [1][4][6][7][10] | 268.13 g/mol [9] |

| Appearance | Colorless, clear liquid[1][4] | Colorless, clear liquid[11] |

| Density (at 25 °C) | ~1.348 g/mL | ~1.345 g/mL |

| Boiling Point | ~158 °C[1][4][5] | ~134-136 °C |

| Refractive Index (n20/D) | ~1.361 | ~1.341 |

| Flash Point | ~57 °C (closed cup)[1][4] | ~37 °C (closed cup) |

| Common Stabilizer | MEHQ or Hydroquinone[4] | MEHQ |

Causality of Key Characteristics

Understanding why HFBMA behaves as it does is fundamental to exploiting its potential.

-

Low Refractive Index: The low polarizability of the C-F bond compared to a C-H bond is the primary reason for the characteristically low refractive index of fluorinated polymers. This makes HFBMA an excellent candidate for creating optical materials where minimizing light reflection or guiding light is necessary. A typical non-fluorinated polymer might have a refractive index between 1.44 and 1.55, whereas HFBMA's is significantly lower.[12][13]

-

Hydrophobicity & Low Surface Energy: The dense sheath of highly electronegative fluorine atoms along the butyl chain creates a non-polar surface with very weak van der Waals forces. This minimizes interaction with polar molecules like water, leading to high water contact angles on polymer surfaces and anti-fouling characteristics. This property is paramount for developing self-cleaning coatings and biocompatible materials that resist protein adsorption.[2][14]

-

Thermal & Chemical Stability: The strength of the C-F bond (bond energy ~485 kJ/mol) compared to the C-H bond (~413 kJ/mol) provides a robust defense against thermal degradation and chemical attack. Polymers derived from HFBMA can therefore operate in more demanding environments than their standard acrylic counterparts.[2][15]

-

Safety & Handling: Both isomers are flammable liquids and should be handled with appropriate precautions, including storage in a cool, well-ventilated area away from ignition sources.[4][16] They are typically supplied with a polymerization inhibitor (e.g., MEHQ) to ensure stability during storage. It is critical to maintain a headspace of air (oxygen) in the storage container, as common inhibitors require oxygen to function effectively.[17]

Polymerization of HFBMA: From Monomer to Polymer

HFBMA can be polymerized using various techniques, with the choice dictated by the desired polymer architecture and properties.

Polymerization Strategies

-

Free Radical Polymerization: This is the most common and straightforward method. It is initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals. While effective for producing high molecular weight polymers, it offers limited control over chain length, polydispersity, and architecture.

-

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) provide precise control over the polymerization process. By establishing a dynamic equilibrium between active and dormant polymer chains, ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers.[18][19] This level of control is often essential for advanced applications in drug delivery and nanotechnology, where polymer structure directly dictates function.

Generalized Experimental Protocol: Free-Radical Solution Polymerization

This protocol provides a self-validating framework for a laboratory-scale synthesis of poly(HFBMA). The causality for each step is explained to ensure scientific integrity.

Materials:

-

HFBMA monomer (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous solvent (e.g., Toluene, Ethyl Acetate, or a fluorinated solvent like trifluorotoluene for better solubility)[18]

-

Precipitation solvent (e.g., Methanol, Hexane)

-

Schlenk flask or similar reaction vessel with magnetic stirrer

-

Nitrogen/Argon line for inert atmosphere

-

Oil bath for temperature control

Workflow Diagram:

Caption: Standard workflow for free-radical polymerization of HFBMA.

Step-by-Step Methodology:

-

Inhibitor Removal (Trustworthiness Pillar): Pass the HFBMA monomer through a column packed with basic alumina. Causality: The inhibitor (e.g., MEHQ) is a phenolic compound that will quench the free radicals needed for polymerization. Its removal is essential for the reaction to proceed efficiently and reproducibly.

-

Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon). Causality: Oxygen can react with the initiator-derived radicals to form unreactive peroxy radicals, which can inhibit or terminate the polymerization. An inert atmosphere is crucial for achieving high conversion and predictable kinetics.

-

Reagent Addition: Add the purified HFBMA monomer and anhydrous solvent to the flask. A typical concentration is 10-50% monomer by weight.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles or bubble with inert gas for 30-60 minutes. Causality: This step rigorously removes any residual dissolved oxygen from the reaction mixture.

-

Initiation: While under a positive pressure of inert gas, add the initiator (AIBN, typically 0.1-1.0 mol% relative to the monomer).

-

Polymerization: Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN). Allow the reaction to proceed for a set time (e.g., 4-24 hours), depending on the desired molecular weight and conversion.

-

Termination & Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of a non-solvent (e.g., methanol). The polymer will precipitate as a white solid. Causality: The polymer is insoluble in the non-solvent, while the unreacted monomer and initiator fragments remain dissolved, effecting a primary purification step.

-

Purification: Collect the polymer by filtration. Re-dissolve it in a minimal amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process 2-3 times. Causality: This removes residual monomer and low molecular weight oligomers, narrowing the polydispersity of the final product.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Applications in Drug Development and Advanced Materials

The unique properties of poly(HFBMA) make it a highly valuable material for specialized applications.

-

Biomaterials and Medical Device Coatings: The low surface energy and hydrophobicity of poly(HFBMA) make it an excellent candidate for anti-fouling coatings on medical devices. By resisting the non-specific adsorption of proteins and bacteria, such coatings can improve the biocompatibility and longevity of implants, catheters, and diagnostic tools.[14] Its optical clarity and gas permeability are also advantageous for applications in contact lenses.[1]

-

Drug Delivery Systems: While not a primary hydrophilic carrier itself, HFBMA is an ideal hydrophobic block for creating amphiphilic copolymers (e.g., with hydrophilic monomers like poly(ethylene glycol) methacrylate or hydroxyethyl methacrylate).[20][21][22] These block copolymers can self-assemble in aqueous media to form nanoparticles or micelles. The hydrophobic poly(HFBMA) core serves as a perfect reservoir for encapsulating poorly water-soluble (hydrophobic) drugs, protecting them from degradation in the bloodstream and facilitating their transport to target tissues.[19][23]

-

High-Performance Materials: Beyond biomedical uses, HFBMA is used to prepare polymers for applications requiring high weather resistance and durability, such as exterior paints and protective coatings for electronics, glass, and paper.[1][2] Its ability to improve flame retardancy and abrasion resistance also makes it a valuable additive in specialty plastics.[2]

Conclusion

The HFBMA monomer, in both its hexa- and hepta-fluorinated forms, is a specialty chemical that provides a direct route to high-performance polymers. Its defining characteristics—hydrophobicity, thermal stability, chemical resistance, and low refractive index—are a direct consequence of its fluorinated molecular structure. For researchers in drug development, HFBMA offers a powerful tool for constructing the hydrophobic domains of advanced drug delivery vehicles. For materials scientists, it is a key component for creating durable, low-energy surfaces for a host of applications. A thorough understanding of its properties, isomeric forms, and polymerization behavior is the first step toward unlocking its full potential in next-generation scientific innovations.

References

-

Jamorin. This compound (HFBMA).

-

TCI Chemicals. This compound (stabilized with MEHQ).

-

Sigma-Aldrich. This compound 98%.

-

Suzhou Hechuang Chemical Co., Ltd. This compound.

-

Sigma-Aldrich. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate.

-

Hussain, H., et al. (2008). Synthesis and Characterization of Organic/Inorganic Hybrid Star Polymers of this compound and Octa(aminophenyl)silsesquioxane Nano-Cage Made via Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46, 7287–7298.

-

Sigma-Aldrich. This compound 98% (Discontinued Product Page with Safety Info).

-

Fisher Scientific. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, 97%, stab.

-

ChemicalBook. This compound - Safety Data Sheet.

-

Sigma-Aldrich. This compound 98% (Alternative Product Page).

-

Thermo Scientific Chemicals. This compound, 96%, stab.

-

Fluoromart. 2,2,3,3,4,4,4-Heptafluorobutyl acrylate.

-

Thermo Fisher Scientific. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, 97%, stab.

-

PubChem. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate.

-

NINGBO INNO PHARMCHEM. Understanding this compound (HFBMA): Properties & Uses.

-

Shoichet Lab, University of Toronto. Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes.

-

Specific Polymers. Poly(PFS-stat-HFBMA).

-

TCI Chemicals (APAC). This compound (stabilized with MEHQ).

-

Philipps-Universität Marburg. (2018). High Refractive Index Polymers by Design. Macromolecules, 51, 4220−4228.

-

Polysciences, Inc. High/Low Refractive Index Monomers.

-

Wikipedia. High-refractive-index polymer.

-

MDPI. (2024). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. Polymers, 16(1), 123.

-

PubChem. This compound.

-

Arkema Coating Resins. POLYMER SYNTHESIS Specialty (meth)acrylate monomers and crosslinkers.

-

DergiPark. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 221-232.

-

NIH National Center for Biotechnology Information. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Pharmaceutics, 13(7), 1086.

-

Trade Science Inc. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal, 8(11), 416-423.

-

ResearchGate. (2021). Design and characterization of 3D printable photopolymer resin containing poly(2-hydroxyethyl methacrylate) for controlled drug release.

-

MDPI. (2020). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. Materials, 13(23), 5393.

-

YouTube. (2023). Characterization of Polymers - Theory and Background.

-

Google Patents. US9505700B2 - High refractive index (meth) acrylates.

-

ResearchGate. Chemical structure of the six methacrylate monomers used in this work.

-

Agilent. (2023). Characterization of Poly(n-butyl methacrylate).

-

Ataman Kimya. HYDROXYPROPYL METHACRYLATE (HPMA).

-

CAS Common Chemistry. 2-Hydroxypropyl methacrylate.

-

ChemicalBook. Tetrahydrofurfuryl methacrylate.

Sources

- 1. jamorin.com [jamorin.com]

- 2. nbinno.com [nbinno.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound | 36405-47-7 | TCI AMERICA [tcichemicals.com]

- 5. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | C8H8F6O2 | CID 549772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate | C8H7F7O2 | CID 83666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 11. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, 97%, stab. 25 g | Request for Quote [thermofisher.com]

- 12. uni-marburg.de [uni-marburg.de]

- 13. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. 424-64-6 | 2,2,3,3,4,4,4-Heptafluorobutyl acrylate [fluoromart.com]

- 16. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, 97%, stab. 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. atamankimya.com [atamankimya.com]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

- 20. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (CAS: 36405-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA), registered under CAS number 36405-47-7, is a fluorinated methacrylate monomer that has garnered significant interest across various scientific and industrial sectors.[1] Its unique molecular architecture, featuring a hexafluorinated butyl ester group, imparts a distinct set of properties to the polymers derived from it. These properties, including enhanced thermal stability, chemical resistance, low surface energy, and specific optical characteristics, make HFBMA a valuable building block in the synthesis of high-performance materials.[2]

This technical guide provides a comprehensive overview of HFBMA, detailing its chemical and physical properties, molecular structure, synthesis and reactivity, analytical characterization, and key applications. The content is tailored for researchers and professionals in materials science, polymer chemistry, and drug development who require a deep, technical understanding of this versatile monomer.

Chemical and Physical Properties

HFBMA is a clear, colorless liquid at room temperature. The presence of six fluorine atoms in the butyl chain significantly influences its physical and chemical characteristics, leading to properties that are highly sought after in advanced material design.

| Property | Value | Source(s) |

| CAS Number | 36405-47-7 | [3] |

| Molecular Formula | C₈H₈F₆O₂ | [3] |

| Molecular Weight | 250.14 g/mol | [3] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 158 °C (lit.) | |

| Density | 1.348 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.361 (lit.) | |

| Flash Point | 57 °C (closed cup) | |

| Vapor Pressure | 0.25 psi (20 °C) | |

| Storage Temperature | 2-8°C, in a cool, dark place | |

| Solubility | Difficult to mix in water | [1] |

| Synonyms | HFBMA, Methacrylic Acid 2,2,3,4,4,4-Hexafluorobutyl Ester |

Molecular Structure

The structure of HFBMA is characterized by a methacrylate functional group linked to a 2,2,3,4,4,4-hexafluorobutyl chain. This combination of a polymerizable methacrylate unit and a highly fluorinated alkyl chain is the source of its unique properties.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis

HFBMA is typically synthesized through the esterification of methacrylic acid with 2,2,3,4,4,4-hexafluoro-1-butanol or via transesterification of an alkyl methacrylate (such as methyl methacrylate) with the same fluorinated alcohol.[4][5][6]

Conceptual Esterification Workflow:

Figure 2: Conceptual workflow for the synthesis of HFBMA via esterification.

Reactivity and Polymerization

The primary reactivity of HFBMA is centered around the carbon-carbon double bond of the methacrylate group, which readily undergoes free-radical polymerization. This allows for its incorporation into a wide range of polymeric structures, including homopolymers and copolymers.[2]

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the polymerization of fluorinated methacrylates, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity.[7][8]

Experimental Protocols

Representative Protocol for Bulk Free-Radical Polymerization

The following is a generalized protocol for the bulk free-radical polymerization of a methacrylate monomer, which can be adapted for HFBMA.

Materials:

-

This compound (HFBMA), inhibitor removed

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Reaction vessel (e.g., polymerization tube or small flask) with a means for inert gas purging

-

Heating source with temperature control (e.g., oil bath)

-

Solvent for precipitation (e.g., methanol, hexane)

-

Vacuum oven

Procedure:

-

Monomer Preparation: Purify the HFBMA monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Initiator Addition: In the reaction vessel, add the purified HFBMA monomer. To this, add the desired amount of the free-radical initiator (a typical concentration is 0.1-1.0 mol% relative to the monomer).

-

Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The polymerization time will vary depending on the desired conversion and can range from a few hours to overnight.

-

Isolation of Polymer: After the desired time, cool the reaction to room temperature. The resulting viscous polymer can be dissolved in a suitable solvent (e.g., acetone, ethyl acetate) and then precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane) with vigorous stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of HFBMA is expected to show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm), the methylene protons of the butyl chain adjacent to the ester oxygen (around 4.5 ppm), the single proton on the fluorinated butyl chain, and the methyl protons of the methacrylate group (around 1.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the vinyl carbons, the carbons of the fluorinated butyl chain (with characteristic splitting due to C-F coupling), and the methyl carbon.[3][9]

Infrared (IR) Spectroscopy

The IR spectrum of HFBMA is dominated by strong absorption bands characteristic of the ester and methacrylate functional groups.[3] Key absorptions include:

-

C=O stretch: A strong, sharp peak around 1720-1740 cm⁻¹.[10]

-

C=C stretch: A medium intensity peak around 1635 cm⁻¹.[11]

-

C-O stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.[10]

-

C-F stretch: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of HFBMA will show a molecular ion peak (M⁺) at m/z = 250. The fragmentation pattern will be characteristic of methacrylate esters, with common losses of the alkoxy group and rearrangements.[3][13]

Applications

The unique properties of polymers derived from HFBMA make them suitable for a variety of high-performance applications:

-

Advanced Coatings: The low surface energy and hydrophobicity imparted by the fluorinated chains make poly(HFBMA) an excellent candidate for water- and stain-resistant coatings, as well as anti-fouling surfaces.[2]

-

Optical Materials: Fluorinated polymers often exhibit low refractive indices, making them useful in the production of optical resins, claddings for optical fibers, and anti-reflective coatings.[1]

-

Modifiers for Plastics: Incorporation of HFBMA into other polymer systems can enhance their thermal stability, chemical resistance, and reduce their coefficient of friction.[2]

-

Biomaterials: The biocompatibility and unique surface properties of some fluorinated polymers make them of interest for applications such as contact lenses and coatings for medical devices.[1]

-

Textile and Leather Treatment: HFBMA-based polymers can be used as finishing agents to impart water and oil repellency to fabrics and leather.[1]

Safety and Handling

HFBMA is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS: 36405-47-7) is a specialty monomer that offers a powerful tool for the development of advanced materials. Its fluorinated structure provides a pathway to polymers with a unique combination of desirable properties, including thermal and chemical stability, low surface energy, and specific optical characteristics. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in research and industrial applications, from high-performance coatings to innovative biomaterials.

References

-

Discekici, E. H., Anastasaki, A., Kaminker, R., Willenbacher, J., Truong, N. P., Fleischmann, C., Oschmann, B., Lunn, D. J., de Alaniz, J. R., Davis, T. P., Bates, C. M., & Hawker, C. J. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 139(16), 5939–5945. [Link][7]

-

Discekici, E. H., Anastasaki, A., Kaminker, R., Willenbacher, J., Truong, N. P., Fleischmann, C., Oschmann, B., Lunn, D. J., de Alaniz, J. R., Davis, T. P., Bates, C. M., & Hawker, C. J. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. eScholarship, University of California. [Link][14]

-

Fedyushin, M., Degtyarev, E., & Tskhay, A. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Molecules, 29(18), 4209. [Link][4]

-

(2025). Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. [Link][2]

-

Grishin, D. F., & Ignatov, S. K. (2021). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of General Chemistry, 91(12), 2481-2495. [Link][15]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][3]

-

Ozbay, S., & Katirci, R. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1263-1274. [Link][16]

-

Cui, X., Gao, Y., Zhong, S., & Wang, H. (2012). Synthesis and surface properties of Semi-interpenetrating fluorine-containing polyacrylate and epoxy resin networks. ResearchGate. [Link][12]

-

Hussain, H., Budde, H., & Klee, D. (2008). Synthesis and Characterization of Organic/Inorganic Hybrid Star Polymers of this compound and Octa(aminophenyl)silsesquioxane Nano-Cage Made via Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7287-7298. [Link][8]

-

LibreTexts Chemistry. (2023). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][17]

-

Coates, J. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link][10]

-

Al-Ahdal, K., Shortall, A. C., Palin, W. M., & Silikas, N. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLOS ONE, 16(10), e0252999. [Link][11]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][13]

-

Suchy, M., Robert, C., & Landis, C. R. (2019). Multicatalytic Transformation of (Meth)acrylic Acids; a One-Pot Approach to Biobased Poly(meth) acrylates. ChemSusChem, 12(18), 4216-4222. [Link][5]

-

ResearchGate. (n.d.). FTIR spectra of (a) HFMA and (b) PHFMA-PTSPM. [Link][18]

-

Maliverney, C., & Mulhaupt, R. (1988). U.S. Patent No. 4,791,221. Washington, DC: U.S. Patent and Trademark Office. [6]

Sources

- 1. jamorin.com [jamorin.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H8F6O2 | CID 549772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition [mdpi.com]

- 5. ssuchy.eu [ssuchy.eu]

- 6. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 7. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,2,3,4,4,4-Hexafluorobutyl acrylate(54052-90-3) 13C NMR [m.chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]

- 15. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (HFBMA)

Abstract

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (HFBMA). As a critical monomer in the synthesis of advanced fluoropolymers, a thorough understanding of HFBMA's structural characteristics is paramount for researchers in polymer science, materials development, and specialty chemicals.[1][2] This document delineates the theoretical basis for the expected spectral features, provides detailed assignments of chemical shifts and coupling constants, and presents standardized protocols for data acquisition. The complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F, C-F) couplings are deconstructed to provide a clear, instructional framework for spectral interpretation.

Introduction: The Structural Significance of HFBMA

This compound (HFBMA) is a fluorinated acrylic monomer valued for its ability to impart desirable properties such as hydrophobicity, chemical resistance, and low refractive index to polymers.[1][3] Its molecular structure, containing both a polymerizable methacrylate group and a heavily fluorinated butyl chain, presents a unique and instructive case for NMR analysis.

The IUPAC name for HFBMA is 2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate.[4] NMR spectroscopy is an indispensable tool for verifying the purity and structural integrity of this monomer, as subtle variations can significantly impact polymerization kinetics and final material properties. This guide serves to demystify its NMR spectra, providing the necessary expertise for confident characterization.

Figure 1. Chemical structure of HFBMA with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of HFBMA is characterized by distinct signals corresponding to the methacrylate and hexafluorobutyl moieties. The presence of fluorine atoms introduces complex heteronuclear couplings that are critical to accurate interpretation.

Predicted ¹H Signals and Rationale

Based on the structure, we anticipate four primary proton environments:

-

H-6 & H-6' (Vinyl Protons): These protons are diastereotopic and will appear as two distinct signals. They will exhibit geminal coupling to each other and will be deshielded by the adjacent carbonyl group.

-

H-7 (Methyl Protons): The methyl group protons will appear as a singlet, potentially showing a slight broadening or small long-range coupling to the vinyl protons.

-

H-4 (Methylene Protons): These protons are adjacent to the electron-withdrawing ester oxygen and the heavily fluorinated carbon (C-3), causing a significant downfield shift. They will be split by the single proton on C-2 and the two fluorine atoms on C-3.

-

H-2 (Methine Proton): This single proton is coupled to the adjacent methylene protons (H-4) and multiple fluorine atoms (on C-3 and C-1), resulting in a highly complex multiplet.

Signal Assignment and Interpretation

The following table summarizes the expected chemical shifts and multiplicities for HFBMA in a standard deuterated solvent like CDCl₃.[5][6][7]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| H-6 (vinyl, cis to C=O) | ~6.15 | d | JH6-H6' ≈ 1.5 | 1H | Deshielded by carbonyl anisotropy. Geminal coupling to H-6'. |

| H-6' (vinyl, trans to C=O) | ~5.65 | d | JH6'-H6 ≈ 1.5 | 1H | Less deshielded than H-6. Geminal coupling to H-6. |

| H-7 (-CH₃) | ~1.95 | s | - | 3H | Standard chemical shift for a methyl group on a double bond. |

| H-4 (-OCH₂-) | ~4.50 | dt | ³JH4-H2 ≈ 6.0, ³JH4-F3 ≈ 13.0 | 2H | Strongly deshielded by ester oxygen and C-3 fluorines. Split into a triplet by H-2 and further into a triplet of triplets by the two F atoms on C-3. |

| H-2 (-CFH-) | ~5.10 | dqm | ³JH2-H4 ≈ 6.0, ²JH2-F3 ≈ 45.0, ³JH2-F1 ≈ 5.0 | 1H | Extremely complex signal due to coupling with H-4, the geminal fluorine (F-3), and the vicinal CF₃ group (F-1). Appears as a doublet of quartets of multiplets. |

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 10-20 mg of HFBMA in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectral Analysis: Unambiguous Carbon Identification

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The key feature in the ¹³C spectrum of HFBMA is the presence of large C-F coupling constants, which split the signals of fluorinated carbons into distinct multiplets.[8][9][10]

Predicted ¹³C Signals and Rationale

We expect to observe all 8 carbon atoms, with the fluorinated carbons (C-1, C-2, C-3) exhibiting splitting due to C-F coupling.[11][12]

-

C-8 (Carbonyl Carbon): Most deshielded carbon, appearing as a singlet far downfield.

-

C-5 & C-6 (Vinyl Carbons): Appear in the typical alkene region. C-5 will be a singlet, while C-6 will be a triplet due to the two attached protons (in a coupled spectrum) but a singlet in a proton-decoupled spectrum.

-

C-4, C-7 (Aliphatic Carbons): The -OCH₂- (C-4) and -CH₃ (C-7) carbons will appear as singlets in the aliphatic region.

-

C-1, C-2, C-3 (Fluorinated Carbons): These carbons will be significantly affected by fluorine. Their signals will be split into complex multiplets with large coupling constants. The ¹JCF coupling is typically the largest (~250-300 Hz).[8][13]

Signal Assignment and Interpretation

The following table summarizes the expected ¹³C NMR data.[14][15]

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Rationale |

| C-8 (C=O) | ~165.5 | s | - | Typical ester carbonyl shift. |

| C-5 (=C(CH₃)-) | ~135.0 | s | - | Quaternary alkene carbon. |

| C-6 (=CH₂) | ~127.5 | s | - | Methylene alkene carbon. |

| C-1 (-CF₃) | ~122.0 | q | ¹JCF ≈ 285 | Quartet due to coupling with three F atoms. |

| C-3 (-CF₂-) | ~115.0 | tq | ¹JCF ≈ 260, ²JCF ≈ 30 | Triplet due to two geminal F atoms, further split into quartets by the vicinal CF₃ group. |

| C-2 (-CFH-) | ~85.0 | dtm | ¹JCF ≈ 210, ²JCF ≈ 25 | Doublet due to one geminal F, further split into a triplet of multiplets by adjacent CF₂ and other couplings. |

| C-4 (-OCH₂-) | ~60.0 | t | ²JCF ≈ 25 | Triplet due to coupling with the two F atoms on C-3. |

| C-7 (-CH₃) | ~18.0 | s | - | Standard methyl carbon shift. |

Note: Acquiring ¹³C NMR spectra for fluorinated compounds can be challenging due to signal splitting, which lowers the signal-to-noise ratio. Longer acquisition times may be necessary.[10]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 50-100 mg in ~0.6 mL of CDCl₃.

-

Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are often required.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Workflow and Data Validation

The process of HFBMA analysis is a systematic workflow. The integrity of the final structural assignment relies on a self-validating system where ¹H and ¹³C data are correlated and cross-verified.

Diagram 1. Workflow for NMR-based structural analysis of HFBMA.

Conclusion

The ¹H and ¹³C NMR spectra of HFBMA are rich with structural information. While the methacrylate portion of the molecule provides a familiar set of signals, the hexafluorobutyl chain introduces significant complexity due to extensive H-F and C-F coupling. A systematic approach, beginning with predicting the spectral features based on electronic effects and coupling rules, allows for a confident and accurate interpretation. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR spectroscopy as a primary tool for the characterization and quality control of this compound.

References

- Ando, S. (n.d.). Solid state 19F NMR Characterization of Fluorine-containing Polymers for Electronics and Photonics.

- 1H-NMR spectra of fluorinated copolymers. (2024). Polymer Chemistry, 37(3), 205-214.

- Sci-Hub. (n.d.). Analysis of fluorinated polymers: Several approaches by wide-line nuclear magnetic resonance.

- Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. (2020). ResearchGate.